![molecular formula C23H25F3N2O2 B2573402 (2,6-Difluorophényl)(4-(2-fluorophénoxy)-[1,4'-bipipéridin]-1'-yl)méthanone CAS No. 1705964-61-9](/img/structure/B2573402.png)
(2,6-Difluorophényl)(4-(2-fluorophénoxy)-[1,4'-bipipéridin]-1'-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a useful research compound. Its molecular formula is C23H25F3N2O2 and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transthyretin Amyloidosis Inhibition
One of the most significant applications of this compound is its role as an inhibitor of transthyretin amyloidogenesis. Transthyretin amyloidosis is a condition characterized by the misfolding and deposition of transthyretin proteins, leading to severe organ dysfunction. Research indicates that derivatives of this compound can stabilize the tetrameric form of transthyretin, preventing its aggregation and subsequent amyloid formation. This stabilization has been shown to be more effective than existing treatments like tafamidis and diflunisal, making it a promising candidate for further development in treating amyloid-related diseases .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. Studies have indicated that similar fluorinated bipiperidine derivatives can modulate protein kinase activities, which are crucial in cancer cell proliferation and survival. This modulation could lead to the development of new cancer therapies targeting specific signaling pathways .
Neuroprotective Effects
Preliminary studies have suggested that compounds with similar structural motifs may offer neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the blood-brain barrier while stabilizing key proteins involved in neurodegeneration positions this compound as a potential therapeutic agent in neuropharmacology .
Synthesis and Characterization
The synthesis of (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone involves several steps, including the introduction of fluorine atoms at specific positions on the phenyl rings and the formation of the bipiperidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Transthyretin Stabilization
A study focused on the kinetic stabilization of transthyretin by this compound demonstrated significant inhibition of amyloid fibril formation in vitro. The results showed that at certain concentrations, the compound could prevent over 90% of transthyretin molecules from unfolding under stress conditions, indicating its high potential as a therapeutic agent for amyloidosis .
Case Study 2: Anticancer Activity Assessment
In another study assessing anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to the bipiperidine structure could enhance cytotoxic effects against specific cancer types. Further molecular docking studies revealed favorable interactions with target proteins involved in cell cycle regulation .
Activité Biologique
The compound (2,6-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a fluorinated bipiperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis details, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C19H18F3N2O
- Molecular Weight : 348.35 g/mol
- Structural Features : The compound features a bipiperidine core with fluorinated phenyl and phenoxy substituents, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar fluorinated bipiperidine compounds have been synthesized using methods such as:
- Nucleophilic substitution reactions
- Coupling reactions involving fluorinated phenols
Pharmacological Profile
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Antidepressant Effects : Some bipiperidine derivatives are known to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression.
- Antipsychotic Activity : The structural similarity to known antipsychotic agents suggests potential activity in managing psychotic disorders.
- Anti-inflammatory Properties : Fluorinated compounds often exhibit enhanced anti-inflammatory effects due to their ability to interact with specific molecular targets involved in inflammatory pathways.
Case Studies and Research Findings
- Neurotransmitter Modulation :
- Anticancer Activity :
- Inflammatory Response :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(2,6-difluorophenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2O2/c24-18-4-1-2-7-21(18)30-17-10-14-27(15-11-17)16-8-12-28(13-9-16)23(29)22-19(25)5-3-6-20(22)26/h1-7,16-17H,8-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYRUAVFMHYIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.